molecular formula C20H10ClF5N4O2 B4655803 N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide

N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4655803
M. Wt: 468.8 g/mol
InChI Key: NYHFUOQPOAXQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide is a complex organic compound that features a benzotriazole moiety linked to a pentafluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide typically involves multiple steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Chloromethoxyphenyl Group: This step involves the substitution reaction of the benzotriazole core with 3-chloro-4-methoxyphenyl chloride under basic conditions.

    Coupling with Pentafluorobenzamide: The final step involves the coupling of the substituted benzotriazole with pentafluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The benzotriazole moiety can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzotriazole or pentafluorobenzamide rings.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:

    Materials Science: Used as a stabilizer in polymers to enhance UV resistance.

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.

    Chemical Research: Employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide involves its interaction with molecular targets through its benzotriazole and pentafluorobenzamide moieties. The electron-withdrawing nature of the pentafluorobenzamide group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The benzotriazole moiety can interact with biological targets, potentially inhibiting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate

Uniqueness

N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide is unique due to the combination of its benzotriazole and pentafluorobenzamide moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring high stability and reactivity.

Properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClF5N4O2/c1-32-13-5-3-9(7-10(13)21)30-28-11-4-2-8(6-12(11)29-30)27-20(31)14-15(22)17(24)19(26)18(25)16(14)23/h2-7H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHFUOQPOAXQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClF5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.